![molecular formula C22H23FN4 B6098601 N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine](/img/structure/B6098601.png)
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine is a complex organic compound that features a unique structure combining indole, pyridine, and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering protein conformation, or modulating gene expression. These interactions can lead to various biological effects, such as inhibition of enzyme activity or changes in cellular signaling.
類似化合物との比較
Similar Compounds
Uniqueness
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine is unique due to its combination of indole, pyridine, and pyrrole moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets sets it apart from other similar compounds.
特性
IUPAC Name |
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4/c1-3-21-15(2)20-11-17(23)10-16(22(20)26-21)12-25-14-19-7-5-9-27(19)18-6-4-8-24-13-18/h4-11,13,25-26H,3,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLFBVXKYRAIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNCC3=CC=CN3C4=CN=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6098527.png)
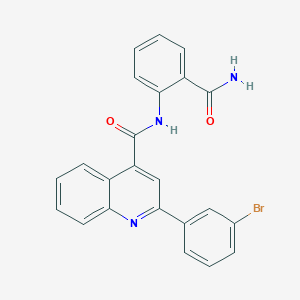
![13-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B6098548.png)
![N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
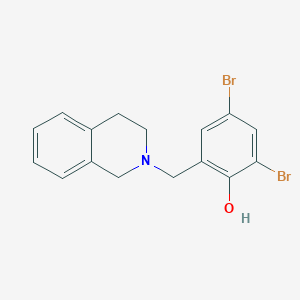
![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)
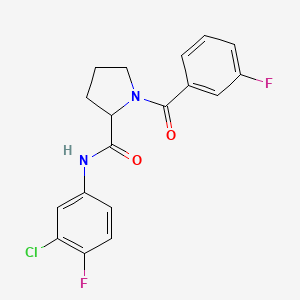
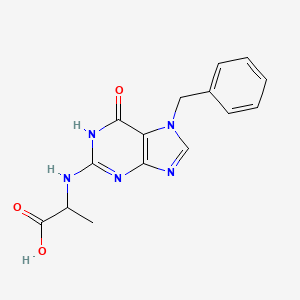
![4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol](/img/structure/B6098606.png)
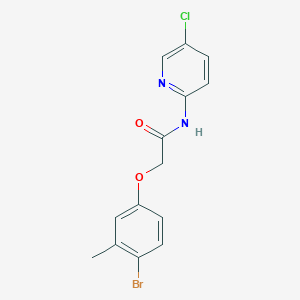
![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B6098631.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
